(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 290835-19-7
VCID: VC21380024
InChI: InChI=1S/C17H18N2O3/c1-13-3-7-16(8-4-13)22-12-17(20)19-18-11-14-5-9-15(21-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
SMILES: CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34g/mol

(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide

CAS No.: 290835-19-7

Cat. No.: VC21380024

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34g/mol

* For research use only. Not for human or veterinary use.

(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide - 290835-19-7

Specification

CAS No. 290835-19-7
Molecular Formula C17H18N2O3
Molecular Weight 298.34g/mol
IUPAC Name N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H18N2O3/c1-13-3-7-16(8-4-13)22-12-17(20)19-18-11-14-5-9-15(21-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
Standard InChI Key GYSPJBPZAOLIEX-WOJGMQOQSA-N
Isomeric SMILES CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC
SMILES CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC

Introduction

(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide is a hydrazone derivative, a class of organic compounds widely studied for their biological and chemical properties. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial, antioxidant, or anticancer agent. Its structure includes a methoxybenzylidene moiety and a p-tolyloxy group attached to an acetohydrazide backbone, which contributes to its unique properties.

Synthesis

The synthesis of this compound typically involves the reaction between 4-methoxybenzaldehyde and 2-(p-tolyloxy)acetohydrazide under reflux conditions in ethanol:

  • Dissolve 4-methoxybenzaldehyde and 2-(p-tolyloxy)acetohydrazide in ethanol.

  • Stir the mixture at room temperature for about 30 minutes.

  • Filter the precipitate and dry it to obtain the final compound.

  • Single crystals can be grown from ethyl acetate by slow evaporation for structural studies .

Crystallographic Data

Crystallographic analysis reveals:

  • Crystal System: Monoclinic

  • Space Group: P21/c

  • Unit Cell Dimensions:

    • a=a = ~10.5 Å

    • b=b = ~7.8 Å

    • c=c = ~15.2 Å

  • Dihedral Angle: The benzene rings form a dihedral angle of approximately 83° .

The compound's crystalline structure is stabilized by intermolecular hydrogen bonding and weak C–H···π interactions.

Biological Significance

Hydrazone derivatives like (E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide exhibit diverse biological activities:

  • Antimicrobial Activity:

    • Hydrazones are known to inhibit bacterial and fungal growth by targeting microbial enzymes or DNA replication.

    • This specific compound could be tested against Gram-positive and Gram-negative bacteria using standard methods like the turbidimetric assay .

  • Antioxidant Properties:

    • The presence of methoxy and hydrazone groups enhances radical scavenging activity.

    • The compound may perform well in assays such as ORAC (oxygen radical absorbance capacity) .

  • Potential Anticancer Activity:

    • Hydrazones often exhibit cytotoxicity against cancer cells by inducing apoptosis or inhibiting cell proliferation.

    • Molecular docking studies could reveal its binding affinity with key cancer-related proteins .

Applications in Medicinal Chemistry

(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide holds promise in drug design due to its versatile functional groups:

  • It can serve as a lead compound for developing antimicrobial agents.

  • Its antioxidant properties make it a candidate for treating oxidative stress-related diseases.

  • Further structural modifications could enhance its pharmacological profile.

Data Table

PropertyValue/Observation
Molecular FormulaC17H18N2O3
Molecular Weight~298.34 g/mol
Melting Point~403–405 K
Crystal SystemMonoclinic
Space GroupP21/c
Dihedral Angle Between Benzene Rings~83°
Hydrogen BondingN–H···O dimers with R2²(8) motifs
Biological ActivitiesAntimicrobial, antioxidant, anticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator